Cas no 33948-22-0 (Iminostilbene N-Carbonyl Chloride)

Iminostilbene N-Carbonyl Chloride is a reactive intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its key advantages include high reactivity as an acylating agent, enabling efficient incorporation of the iminostilbene moiety into target molecules. The compound exhibits excellent selectivity in amide and ester formation, making it valuable for constructing complex molecular architectures. Its stability under controlled conditions ensures reliable handling and storage. Additionally, it serves as a versatile building block for synthesizing bioactive compounds, including potential drug candidates. The product is typically supplied in high purity to meet stringent research and industrial requirements.
Iminostilbene N-Carbonyl Chloride structure
33948-22-0 structure
商品名:Iminostilbene N-Carbonyl Chloride
CAS番号:33948-22-0
MF:C15H10ClNO
メガワット:255.6990
MDL:MFCD00792462
CID:54158
PubChem ID:24879048

Iminostilbene N-Carbonyl Chloride 化学的及び物理的性質

名前と識別子

    • Iminostilbene carbonyl chloride
    • IMINOSTILBENE CARBONYL CHLORIDE (BROMINE FREE)
    • IMINOSTILBENE CARBONYL CHLORIDE (NON-BROMINE FREE)
    • CHLOROCARBONYL LIMINOSTILBEN
    • DIBENZ [B,F]AZEPINE-5-CARBONYL CHLORIDE
    • IMINOSTILBENE-5-CARBONYL CHLORIDE
    • 5-chlorocarbonyl iminostilbene
    • 5H-DIBENZ[B,F]AZEPINE-5-CARBONYL CHLORIDE
    • 5-(Chlorocarbonyl)-5H-dibenzo[b,f]azepine
    • N-Chlorocarbonyliminostilbene
    • 10,11-DIHYDRO-DIBENZ[B,F]AZEPINE-5-CARBONYL CHLORIDE
    • Iminostilbene N-Carbonyl Chloride
    • Iminostilbene N-carbonylchloride
    • 5H-Dibenzo[b,f]azepine-5-carbonyl chloride
    • C15H10ClNO
    • Dibenz[b,f]azepine-5-carbonyl chloride
    • VUJ563PAI3
    • APJYHXJGXDPGBA-UHFFFAOYSA-N
    • 5-(Chlorocarbonyl)-5H-dibenz[b,f]azepine
    • 5-(Chlorocarbonyl)-5H-dibenz(b,f)azepine
    • N-(Chlorocarbonyl)-5H-dibenz[b,f]azepine
    • C
    • Dibenz [b,f]azepine-5-carbonyl chloride, 95%
    • A822012
    • 5H-DIBENZO(B,F)AZEPINE-5-CARBONYL CHLORIDE
    • CARBAMAZEPINE IMPURITY F
    • 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride; 5-Chlorocarbonyliminostilbene; Iminostilbene N-Carbonyl Chloride; Carbamazepine Impurity F
    • N-(CHLOROCARBONYL)-5H-DIBENZ(B,F)AZEPINE
    • DTXSID00187567
    • AS-13135
    • (Z)-5H-dibenzo[b,f]azepine-5-carbonyl chloride
    • MFCD00792462
    • N-chlorocarbonyl dibenz[b,f]azepine
    • 5-chlorocarbonyl-5H-dibenz[b,f]azepine
    • CARBAMAZEPINE IMPURITY F [EP IMPURITY]
    • 5H-Dibenzo[b,f]azepine-5-carbonylchloride
    • UNII-VUJ563PAI3
    • 5-chlorocarbonyldibenz[b,f]azepine
    • NS00120172
    • 5H-Dibenzo[b,f]azepine-5-carbonyl chloride #
    • AKOS005478792
    • CHEMBL3580715
    • 33948-22-0
    • SCHEMBL2211282
    • AC-30188
    • Q-200954
    • FT-0620440
    • 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride (5-Chlorocarbonyliminostilbene)
    • CARBAMAZEPINE IMPURITY F [IP]
    • 5H-dibenz[b,f]azepine-5-carbonylchloride
    • benzo[b][1]benzazepine-11-carbonyl chloride
    • DB-015106
    • 2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE-2-CARBONYL CHLORIDE
    • STK551771
    • MDL: MFCD00792462
    • インチ: 1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H
    • InChIKey: APJYHXJGXDPGBA-UHFFFAOYSA-N
    • ほほえんだ: ClC(N1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)=O

計算された属性

  • せいみつぶんしりょう: 255.04500
  • どういたいしつりょう: 255.045
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 20.3

じっけんとくせい

  • 色と性状: 白色または茶色の粉末
  • 密度みつど: 1.316
  • ゆうかいてん: 149-153 °C (lit.)
  • ふってん: 413.7oCat 760 mmHg
  • フラッシュポイント: 204oC
  • 屈折率: 1.651
  • PSA: 20.31000
  • LogP: 4.73230
  • ようかいせい: 未確定

Iminostilbene N-Carbonyl Chloride セキュリティ情報

  • 記号: GHS05
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280-P305+P351+P338-P310
  • 危険物輸送番号:UN 3261 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26-S36/37/39-S45
  • 危険物標識: C
  • 危険レベル:8
  • リスク用語:R34
  • 包装グループ:II
  • ちょぞうじょうけん:Store at room temperature
  • セキュリティ用語:S26;S36/37/39;S45

Iminostilbene N-Carbonyl Chloride 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Iminostilbene N-Carbonyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D757309-500g
Iminostilbene N-Carbonyl Chloride
33948-22-0 99%
500g
$965 2023-05-17
TRC
I445010-250mg
Iminostilbene N-Carbonyl Chloride
33948-22-0
250mg
$ 109.00 2023-09-07
abcr
AB336573-25 g
Dibenz [b,f]azepine-5-carbonyl chloride; .
33948-22-0
25g
€645.00 2023-06-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2433-100MG
33948-22-0
100MG
¥5522.54 2023-01-14
Aaron
AR003ROQ-100g
Iminostilbene N-Carbonyl Chloride
33948-22-0 98%
100g
$181.00 2025-01-22
Aaron
AR003ROQ-25g
Iminostilbene N-Carbonyl Chloride
33948-22-0 98%
25g
$72.00 2025-01-22
A2B Chem LLC
AB74750-25g
5H-Dibenzo[b,f]azepine-5-carbonyl chloride
33948-22-0 95%
25g
$236.00 2024-04-20
Aaron
AR003ROQ-5g
Iminostilbene N-Carbonyl Chloride
33948-22-0 98%
5g
$17.00 2025-01-22
eNovation Chemicals LLC
D757309-5g
Iminostilbene N-Carbonyl Chloride
33948-22-0 99%
5g
$75 2024-06-07
eNovation Chemicals LLC
D757309-5g
Iminostilbene N-Carbonyl Chloride
33948-22-0 99%
5g
$70 2025-02-27

Iminostilbene N-Carbonyl Chloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:33948-22-0)Iminostilbene carbonyl chloride
注文番号:25839946
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:13
価格 ($):discuss personally

Iminostilbene N-Carbonyl Chloride 関連文献

Iminostilbene N-Carbonyl Chlorideに関する追加情報

Introduction to Iminostilbene N-Carbonyl Chloride (CAS No. 33948-22-0)

Iminostilbene N-Carbonyl Chloride (CAS No. 33948-22-0) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include an iminostilbene core and a carbonyl chloride functional group. These properties make it an attractive starting material for the synthesis of a wide range of bioactive molecules and advanced materials.

The chemical structure of Iminostilbene N-Carbonyl Chloride consists of a stilbene backbone with an imino group and a carbonyl chloride moiety. The stilbene backbone is known for its conjugated double bonds, which contribute to the compound's stability and reactivity. The imino group adds further complexity and reactivity, while the carbonyl chloride functional group provides a highly reactive site for nucleophilic substitution reactions.

In recent years, Iminostilbene N-Carbonyl Chloride has gained significant attention in the field of medicinal chemistry due to its potential as a building block for the synthesis of novel drugs. Research has shown that compounds derived from this structure exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of several iminostilbene derivatives as potential anticancer agents. The results demonstrated that these compounds showed promising activity against various cancer cell lines, making them valuable candidates for further drug development.

Beyond its applications in pharmaceutical research, Iminostilbene N-Carbonyl Chloride is also utilized in materials science. Its unique electronic properties make it suitable for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A recent study in Advanced Materials highlighted the use of iminostilbene-based compounds as electron transport materials in OLEDs, resulting in improved device performance and efficiency.

The synthesis of Iminostilbene N-Carbonyl Chloride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of appropriate aryl aldehydes with amines followed by chlorination to introduce the carbonyl chloride group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, contributing to the growing interest in this compound.

In terms of safety and handling, it is important to note that Iminostilbene N-Carbonyl Chloride should be handled with care due to its reactivity and potential health hazards associated with exposure to carbonyl chlorides. Proper personal protective equipment (PPE) and laboratory safety protocols should be followed at all times.

The future prospects for Iminostilbene N-Carbonyl Chloride are promising. Ongoing research continues to explore new applications and derivatives, driven by its unique chemical properties and potential benefits in various fields. As new synthetic methods are developed and optimized, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.

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